3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both an oxadiazole ring and a tetrahydroisoquinoline moiety. The oxadiazole ring is known for its diverse biological activities, while the tetrahydroisoquinoline structure is commonly found in many natural alkaloids and synthetic pharmaceuticals.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets due to their ability to undergo various chemical reactions .
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
It is known that 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, suggesting that they can induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into the mitochondria, where it can exert effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the oxadiazole ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . This intermediate is then coupled with a tetrahydroisoquinoline derivative through various coupling reactions, such as amide bond formation or nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties .
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: Compounds with this moiety are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the oxadiazole ring and the tetrahydroisoquinoline core, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-14-15-12(16-8)11-6-9-4-2-3-5-10(9)7-13-11/h2-5,11,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICBVMYDPSCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC3=CC=CC=C3CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.